molecular formula C11H10ClN5O2 B14212584 4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid CAS No. 830347-29-0

4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid

Cat. No.: B14212584
CAS No.: 830347-29-0
M. Wt: 279.68 g/mol
InChI Key: BFRSEYISVADTMH-UHFFFAOYSA-N
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Description

4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid is a complex organic compound that features a benzoic acid moiety substituted with a chloro group and an amino group linked to a diaminopyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid is unique due to its combined structural features of both a benzoic acid and a diaminopyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .

Properties

CAS No.

830347-29-0

Molecular Formula

C11H10ClN5O2

Molecular Weight

279.68 g/mol

IUPAC Name

4-chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid

InChI

InChI=1S/C11H10ClN5O2/c12-5-1-2-6(10(18)19)7(3-5)15-9-4-8(13)16-11(14)17-9/h1-4H,(H,18,19)(H5,13,14,15,16,17)

InChI Key

BFRSEYISVADTMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC2=NC(=NC(=C2)N)N)C(=O)O

Origin of Product

United States

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